molecular formula C21H24N4O6S B11259553 N-(2,4-dimethoxyphenyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

N-(2,4-dimethoxyphenyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11259553
M. Wt: 460.5 g/mol
InChI Key: MABQXZWAGOFBMX-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyridopyrimidine core through cyclization reactions.
  • Introduction of the methoxymethyl and dimethyl groups via alkylation reactions.
  • Attachment of the sulfanyl group through thiolation reactions.
  • Coupling with the 2,4-dimethoxyphenyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and pathways.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
  • N-(2,4-DIMETHOXYPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H24N4O6S

Molecular Weight

460.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C21H24N4O6S/c1-24-19-17(20(27)25(2)21(24)28)18(12(9-22-19)10-29-3)32-11-16(26)23-14-7-6-13(30-4)8-15(14)31-5/h6-9H,10-11H2,1-5H3,(H,23,26)

InChI Key

MABQXZWAGOFBMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC(=O)NC3=C(C=C(C=C3)OC)OC)COC

Origin of Product

United States

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